Inositol Nicotinate is an ester formed from Inositol and Nicotinic Acid. Inositol, also known as cyclohexane-1,2,3,4,5,6-hexol, is a cyclic sugar alcohol that plays a crucial role in cellular signaling and membrane structure. Nicotinic Acid, also known as Vitamin B3 or Niacin, is an essential nutrient that participates in various metabolic processes. Inositol Nicotinate acts as a precursor for both Inositol and Nicotinic Acid, slowly releasing these molecules in the body [].
Inositol nicotinate, also known as inositol hexaniacinate or hexanicotinate, is a niacin ester that combines inositol and nicotinic acid. It is recognized for its role as a vasodilator and is commonly used in dietary supplements to provide a source of niacin, which is essential for various metabolic processes. Unlike other forms of niacin, inositol nicotinate is often referred to as "no-flush niacin" due to its gradual release of nicotinic acid, which minimizes the flushing effect typically associated with niacin supplementation .
Inositol nicotinate can be derived from the hydrolysis of inositol hexanicotinate, which releases free nicotinic acid and inositol over an extended period. This compound falls under the classification of hydroxycarboxylic acids and is primarily utilized for its pharmacological properties. It acts on specific receptors in the body, contributing to its therapeutic effects .
The synthesis of inositol nicotinate typically involves the condensation of inositol and nicotinic acid using various methods. The following techniques are commonly employed:
The technical details include using solvents such as chloroform, dichloromethane, or alcohols like methanol and ethanol. The preparation process typically requires filtering, washing, and drying the resultant crystals at controlled temperatures .
Inositol nicotinate has a complex molecular structure characterized by its ester linkages between inositol and nicotinic acid. Its chemical formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features multiple hydroxyl groups from inositol that contribute to its solubility and biological activity.
Inositol nicotinate undergoes hydrolysis when exposed to plasma esterases, resulting in the release of free nicotinic acid and inositol. This reaction proceeds through sequential hydrolytic steps, producing one molecule of nicotinic acid for each ester bond cleaved. The complete hydrolysis can yield up to six molecules of nicotinic acid from one molecule of inositol hexanicotinate .
This reaction highlights the sustained release mechanism that underlies the pharmacological properties of inositol nicotinate.
Inositol nicotinate exerts its effects primarily through activation of G-protein coupled receptors known as hydroxycarboxylic acid receptors 2 and 3. These receptors mediate various physiological responses:
The sustained release profile allows for prolonged therapeutic effects while minimizing adverse reactions such as flushing.
Characterization techniques such as X-ray powder diffraction analysis (XRPD) and differential scanning calorimetry (DSC) are employed to confirm the identity and purity of synthesized inositol nicotinate crystals .
Inositol nicotinate has several scientific uses:
These applications underscore the compound's significance within both nutritional science and clinical therapeutics.
Crystallization is critical for controlling the polymorphic form, purity, and bioavailability of inositol nicotinate (IN). Industrial processes employ anti-solvent crystallization using sodium hydroxide (NaOH) solutions to precipitate the compound from organic phases. For example, after esterification in pyridine and dichlorobenzene, the reaction mixture is treated with NaOH solution, inducing crystallization of IN while minimizing impurities [1]. Temperature-controlled crystallization is another key technique, where solutions are cooled to 20°C after concentration to optimize crystal habit and particle size distribution. This method achieves chloride levels below 10 ppm—critical for pharmaceutical compliance [3]. The Scherer reaction (nitric acid oxidation) serves as a quality control test to confirm the cyclohexanehexol structure, ensuring crystalline integrity [6].
Table 1: Crystallization Parameters and Outcomes
Technique | Conditions | Purity (%) | Chloride Content |
---|---|---|---|
Anti-solvent (NaOH) | Pyridine/dichlorobenzene, 5-10°C | >98.5 | <500 ppm |
Temperature-controlled | Ternary solvent, cooling to 20°C | 99.3–100.0 | <10 ppm |
Activated carbon-assisted | Reflux in ternary solvent, 65–85°C | 99.7 | <10 ppm |
Solvent systems directly impact yield, polymorphic stability, and residual solvent levels. Traditional methods used N,N-dimethylformamide (DMF), but its high boiling point (153°C) led to excessive residues (>500 ppm) and required toxic handling [3]. Modern approaches use ternary solvent systems (e.g., dichloromethane/water/ethanol or chloroform/water/methanol), which enhance solubility and enable efficient decolorization via activated carbon. For instance, refluxing crude IN in dichloromethane/water/ethanol (5:1:1 ratio) achieves complete dissolution, followed by anti-solvent precipitation through concentration and cooling. This reduces solvent usage to 2–3 times the crude weight and increases yield to 92–93% [3]. Acid chlorination steps utilize phosphoryl chloride (POCl₃) in pyridine to generate nicotinoyl chloride in situ, with dichlorobenzene acting as an azeotrope-forming agent to drive the reaction [1].
Table 2: Solvent Systems for Purification
Solvent System | Ratio (v/v) | Key Advantages | Yield (%) |
---|---|---|---|
Dichloromethane/water/ethanol | 15:2:3 | Low chloride wrap-up, high decolorization | 93.3 |
Chloroform/water/isopropanol | 20:2:3 | Efficient crystal habit control | 92.5 |
Dichlorobenzene/pyridine | 7:3 | Azeotropic water removal for esterification | 85.0 |
Scaling IN synthesis introduces challenges in solvent recovery, impurity control, and throughput. Key issues include:
Yield optimization hinges on mother liquor recycling. For example, dichlorobenzene from filtration cakes is recovered via distillation and reused, reducing raw material costs by 20% [1]. Additionally, stoichiometric control of POCl₃ to nicotinic acid (1:1 molar ratio) minimizes phosphoryl chloride waste [1].
Table 3: Inositol Nicotinate Compound Synonyms
Synonym | Identifier |
---|---|
Inositol hexanicotinate | CAS 6556-11-2 |
Hexanicotol | DrugBank DB08949 |
myo-Inositol hexanicotinate | UNII A99MK953KZ |
Mesoinositol hexanicotinate | WIN 9154 |
Inositol niacinate | NSC-49506 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0